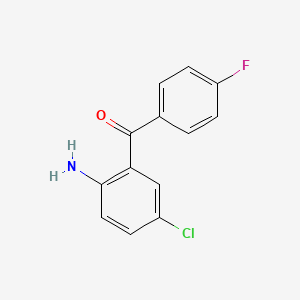

(2-Amino-5-chlorophenyl)(4-fluorophenyl)methanone

Overview

Description

(2-Amino-5-chlorophenyl)(4-fluorophenyl)methanone is a chemical compound with the linear formula C13H9ClFNO . It has a molecular weight of 249.674 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The IUPAC Standard InChI for (2-Amino-5-chlorophenyl)(4-fluorophenyl)methanone is InChI=1S/C13H9ClFNO/c14-8-5-6-12 (16)10 (7-8)13 (17)9-3-1-2-4-11 (9)15/h1-7H,16H2 . This structure is also available as a 2d Mol file or as a computed 3d SD file .Scientific Research Applications

Synthesis and Characterization

- The compound has been synthesized and characterized using various methods such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. The structural optimization and theoretical vibrational spectra are performed using density functional theory calculations (Shahana & Yardily, 2020).

Antibacterial Activity

- Molecular docking studies have been carried out to understand the antibacterial activity of the compound. The study aids in understanding its potential application in combating bacterial infections (Shahana & Yardily, 2020).

Antitumor Activity

- Preliminary biological tests have shown that certain derivatives of this compound have significant inhibition on the proliferation of various cancer cell lines, indicating its potential as an antitumor agent (Tang & Fu, 2018).

Central Nervous System Applications

- Certain derivatives have demonstrated central nervous system depressant activity, potential anticonvulsant properties, and a low order of acute toxicity. They have also shown potential antipsychotic effects, suggesting their applicability in CNS disorders (Butler, Wise, & Dewald, 1984).

Anti-inflammatory Activity

- Compounds derived from this chemical structure have shown high anti-inflammatory activity, particularly in inhibiting proinflammatory cytokines in human cells. They have been identified as potent and selective p38 MAP kinase inhibitors, making them relevant in the treatment of inflammatory conditions (Ottosen et al., 2003).

Antifungal Activity

- Novel derivatives have been synthesized and shown promising antifungal activity, suggesting potential applications in antifungal therapeutics (Lv et al., 2013).

Neuroprotective Activities

- Aryloxyethylamine derivatives of the compound have been evaluated for neuroprotective activities in vitro and in vivo, showing potential as neuroprotective agents for ischemic stroke treatment (Zhong et al., 2020).

Safety And Hazards

properties

IUPAC Name |

(2-amino-5-chlorophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO/c14-9-3-6-12(16)11(7-9)13(17)8-1-4-10(15)5-2-8/h1-7H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBRKOIWKRMOPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Cl)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-5-chlorophenyl)(4-fluorophenyl)methanone | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-bromophenyl)(cyano)methyl]-3-ethylpyridine-4-carboxamide](/img/structure/B2882791.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-[(4-chlorophenyl)sulfonyl]pyrimidin-4-amine](/img/structure/B2882795.png)

![N-(2-(4-fluorophenoxy)ethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2882796.png)

![2-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride](/img/structure/B2882797.png)

![4-bromo-N-[2-(cyclohexen-1-yl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B2882798.png)

![4-[Butyryl(thien-2-ylsulfonyl)amino]phenyl butyrate](/img/structure/B2882804.png)

![2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid](/img/structure/B2882807.png)

![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2882813.png)

![1-(2,4-Dichlorophenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2882814.png)